molecular formula C15H12N2O3 B1342867 7-Benzyloxy-1H-indazole-3-carboxylic acid CAS No. 177941-17-2

7-Benzyloxy-1H-indazole-3-carboxylic acid

Cat. No. B1342867
M. Wt: 268.27 g/mol
InChI Key: ZFVAAEXVMARVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyloxy-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The benzyloxy group attached to the indazole core suggests that this compound could be a precursor or an intermediate in the synthesis of more complex molecules, potentially with biological activity.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as 1-halobenzyl-1H-indazole-3-carboxylic acids involves halogenation and the formation of the indazole ring followed by carboxylation . Similarly, the synthesis of benzoxazole and benzimidazole derivatives from carboxylic acids has been reported, which could provide insights into analogous methods for synthesizing 7-benzyloxy-1H-indazole-3-carboxylic acid . Although the exact synthesis of 7-benzyloxy-1H-indazole-3-carboxylic acid is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a nitrogen atom within the five-membered pyrazole ring, which can significantly influence the chemical properties and reactivity of the compound. The benzyloxy group is likely to affect the electronic distribution and steric hindrance, which in turn can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including lithiation, functionalization, and condensation reactions. For example, the regioselective lithiation of 3-(benzyloxy)isothiazole has been reported, which is a reaction that could potentially be applied to 7-benzyloxy-1H-indazole-3-carboxylic acid for further functionalization . Additionally, the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation of 1-(benzyloxy)-1,2,3-triazole demonstrates the versatility of benzyloxy-substituted heterocycles in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-benzyloxy-1H-indazole-3-carboxylic acid would be influenced by its functional groups. The indazole core is likely to contribute to the compound's aromaticity and stability, while the benzyloxy group could affect its solubility and reactivity. The carboxylic acid moiety is a polar functional group that can engage in hydrogen bonding, potentially affecting the compound's solubility in water and its ability to form salts or esters .

Scientific Research Applications

Synthesis and Chemical Properties

7-Benzyloxy-1H-indazole-3-carboxylic acid and its derivatives are of significant interest due to their wide applications in medicinal chemistry and as intermediates in organic synthesis. The synthesis of 1H-indazole-3-carboxylic acid, a closely related compound, through the reaction of benzaldehyde phenylhydrazone with oxalyl chloride demonstrates the utility of these compounds in industrial manufacture due to the advantages of lower cost, mild reaction conditions, and simple operations (Rao, 2006). Additionally, the regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole highlight the versatility of these compounds in synthesizing complex molecules like thioibotenic acid, showcasing the potential for creating diverse chemical structures (Bunch et al., 2002).

Antimicrobial and Antiproliferative Applications

The derivatives of 7-Benzyloxy-1H-indazole-3-carboxylic acid have shown promising results in antimicrobial activities. Novel benzoxazole-based 1,3,4-oxadiazoles, synthesized from benzoxazole-2-carboxylic acid, exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Vodela et al., 2013). Moreover, 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids displayed significant antiproliferative activity against cancer cell lines, suggesting their potential as leads in the development of new anticancer agents (Molinari et al., 2015).

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, provides essential insights into the physical and chemical properties of these molecules. The detailed crystal structure analysis can lead to a better understanding of their stability, bioactivity, and therapeutic activity, offering a foundation for the design of drugs and materials with improved properties (Hu, 2008).

Catalytic and Synthetic Applications

The synthetic versatility of 7-Benzyloxy-1H-indazole-3-carboxylic acid derivatives is further demonstrated through their application in catalytic and synthetic methodologies. For instance, Pd-catalyzed carbonylations of 3-iodoindazoles to prepare 1H-indazole-3-carboxylic acid esters and amides reveal the compound's utility in generating a wide range of functionalized molecules under mild conditions (Buchstaller et al., 2011). Such procedures enable the creation of complex molecules that can serve as pharmaceuticals, agrochemicals, and materials.

Safety And Hazards

While specific safety and hazard information for 7-Benzyloxy-1H-indazole-3-carboxylic acid is not available in the retrieved sources, it is generally recommended to handle laboratory chemicals with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are being increasingly used in the development of bioactive compounds . Therefore, the future directions for 7-Benzyloxy-1H-indazole-3-carboxylic acid could involve further exploration of its potential uses in medicinal chemistry.

properties

IUPAC Name

7-phenylmethoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)14-11-7-4-8-12(13(11)16-17-14)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVAAEXVMARVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614418
Record name 7-(Benzyloxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxy-1H-indazole-3-carboxylic acid

CAS RN

177941-17-2
Record name 7-(Phenylmethoxy)-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177941-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzyloxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.